叔丁基 6-溴吲哚啉-1-羧酸盐

描述

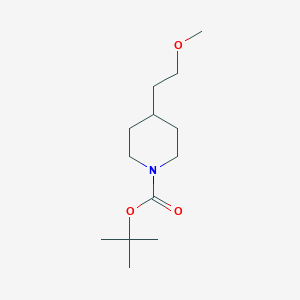

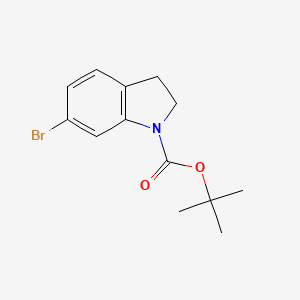

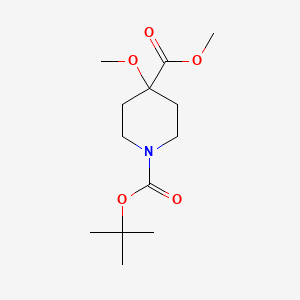

Tert-Butyl 6-bromoindoline-1-carboxylate is a compound that features an indoline moiety, a bromine atom, and a tert-butylcarbonyl group. This structure is significant in pharmaceutical chemistry as it serves as an important intermediate for various synthetic applications. The presence of the bromine atom makes it a versatile precursor for further functionalization, and the tert-butylcarbonyl group is a common protecting group in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl 6-bromoindoline-1-carboxylate involves the use of 5-bromoindole as a starting material. The compound is obtained through a series of reactions that introduce the tert-butylcarbonyl group and the boronate moiety, as seen in the synthesis of related compounds . The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is a common strategy for introducing the tert-butylcarbonyl group under mild conditions and with high chemoselectivity .

Molecular Structure Analysis

The molecular structure of tert-butyl 6-bromoindoline-1-carboxylate has been characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by mass spectrometry (MS). The crystal structure has been elucidated using X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the molecule. Density functional theory (DFT) calculations have been used to optimize the molecular structure and compare it with the experimental XRD data, showing good consistency between the computational and experimental structures .

Chemical Reactions Analysis

Tert-butyl 6-bromoindoline-1-carboxylate can undergo various chemical transformations due to the presence of reactive functional groups. The bromine atom allows for further functionalization through nucleophilic substitution reactions. The tert-butylcarbonyl group can be deprotected under acidic conditions, releasing the free amine, which can then be used in subsequent synthetic steps. Additionally, the compound can participate in cross-coupling reactions facilitated by the boronate group, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 6-bromoindoline-1-carboxylate are influenced by its functional groups. The tert-butylcarbonyl group increases the steric bulk of the molecule, which can affect its reactivity and solubility. The bromine atom contributes to the molecule's polarity and reactivity, making it a key site for chemical transformations. The compound's solubility in various solvents and its melting point are important parameters for its handling and use in synthetic applications. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) provide insights into the compound's reactivity and interaction with other molecules, which can be studied using DFT .

科学研究应用

有机化学中的合成应用

化学转化和反应:叔丁基 6-溴吲哚啉-1-羧酸盐在促进各种化学转化中的效用是显着的。它在 2-酰胺取代呋喃的制备和狄尔斯-阿尔德反应中的作用说明了它作为反应中间体的多功能性。该化合物作为各种合成途径中的前体,突出了它在构建复杂分子结构中的重要性 (Padwa, Brodney, & Lynch, 2003)。

非天然氨基酸衍生物:通过点击化学合成非天然氨基酸衍生物证明了该化合物在修饰肽和蛋白质以用于研究和治疗目的方面的适用性。该应用强调了该化合物在将生物活性基序引入肽链中的作用,促进了蛋白质功能的研究并促进了药物开发 (Patil & Luzzio, 2017)。

药物发现和开发的进展

海洋药物合成:在海洋药物合成的背景下,叔丁基 6-溴吲哚啉-1-羧酸盐作为一种关键中间体。4H-色烯-2-羧酸酯衍生物的合成,这对于抗肿瘤抗生素的构效关系研究很重要,例证了它在发现和开发新的抗癌剂中的作用 (Li 等,2013)。

分子设计创新:该化合物参与合成各种生物活性分子,例如异吲哚啉-1-酮衍生物和咔唑类似物,突出了其在设计和开发新型治疗剂中的重要性。这些研究揭示了该化合物在创造具有改善的生物活性和药理特性的分子的潜力 (Moskalenko & Boev, 2014; Pelly 等,2005)。

安全和危害

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

IUPAC Name |

tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRAIVDYVLYXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621908 | |

| Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-bromoindoline-1-carboxylate | |

CAS RN |

214614-97-8 | |

| Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)